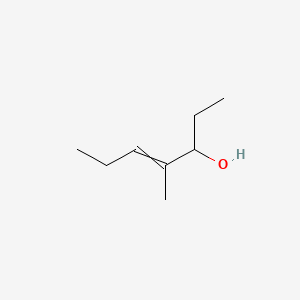

4-Methylhept-4-EN-3-OL

Description

Significance of Unsaturated Alcohols in Organic Synthesis and Natural Product Chemistry

Unsaturated alcohols, a class of organic compounds characterized by the presence of both a hydroxyl (-OH) group and at least one carbon-carbon double or triple bond, are of considerable importance in modern chemical research. aem.azmmsl.cz Their dual functionality makes them versatile building blocks and key intermediates in the synthesis of a wide array of more complex molecules. evitachem.comiitg.ac.in In organic synthesis, alkenols serve as valuable precursors for the construction of various oxygen-containing heterocyclic compounds, such as tetrahydrofurans and tetrahydropyrans, which are core structures in many biologically active molecules. iitg.ac.in The reactivity of the double bond allows for a variety of addition reactions, while the hydroxyl group can be involved in oxidations, esterifications, and other transformations. evitachem.com

The significance of unsaturated alcohols is further underscored by their widespread occurrence in natural products. mmsl.cz They are integral components of many essential oils, contributing to their characteristic fragrances. evitachem.com Furthermore, they function as pheromones in insects, playing a crucial role in chemical communication for mating, aggregation, and alarm signaling. mmsl.czmuni.cz The specific stereochemistry of these unsaturated alcohols is often critical to their biological activity, making their stereoselective synthesis a key objective for chemists. mdpi.comnih.gov The study of these naturally occurring unsaturated alcohols not only provides insights into biological processes but also inspires the development of new synthetic methodologies. iitg.ac.inrsc.org

Overview of 4-Methylhept-4-en-3-ol in Scholarly Literature and Chemical Research

This compound, an unsaturated aliphatic alcohol with the chemical formula C₈H₁₆O, has garnered attention in chemical research primarily for its role as a semiochemical, particularly as an insect pheromone. nih.govresearchgate.net The molecule contains a double bond and a hydroxyl group, classifying it as a secondary alcohol and an alkenol. evitachem.com Its structure allows for different stereoisomers, and research has shown that the biological activity of these isomers can vary significantly between different insect species. mdpi.comnih.gov

The synthesis of this compound and its saturated analogue, 4-methylheptan-3-ol, has been a subject of interest, with various methods being developed to achieve high purity and specific stereochemistry. Synthetic routes often involve the reduction of the corresponding ketone, 4-methylhept-4-en-3-one. mdpi.comresearchgate.net Techniques such as aldol (B89426) condensation, Grignard reactions, and catalytic hydrogenation have been employed for its synthesis. evitachem.com In recent years, biocatalytic methods using enzymes like ene-reductases and alcohol dehydrogenases have been explored to produce specific stereoisomers in a controlled manner. mdpi.comnih.gov Beyond its role in entomology, this compound is also noted for its potential applications in the flavor and fragrance industries due to its aromatic properties. evitachem.com

Historical Context of Related Chemical Entities in Semiochemical Studies

The study of semiochemicals, chemical signals that mediate interactions between organisms, has a rich history that has significantly advanced our understanding of ecology and behavior. numberanalytics.comnumberanalytics.com The term "pheromone" was first proposed in 1959 to describe chemicals used for communication within the same species. muni.czslu.se Early research in the field was marked by the identification of bombykol, the sex pheromone of the silkworm moth, in the mid-20th century. numberanalytics.com This discovery was a landmark achievement that opened the door to the vast and complex world of insect chemical communication.

Semiochemicals are broadly divided into pheromones (intraspecific communication) and allelochemicals (interspecific communication). numberanalytics.comsyntechresearch.com Allelochemicals are further categorized based on which organism benefits from the interaction: allomones benefit the emitter, kairomones benefit the receiver, and synomones benefit both. wur.nlscielo.br The study of these compounds has become crucial for developing environmentally friendly pest management strategies. syntechresearch.complantprotection.pl By using semiochemicals, it is possible to monitor insect populations, lure them into traps (mass trapping), disrupt their mating behavior, or use a "push-pull" strategy where repellents and attractants are used in combination. wur.nlnih.govschweizerbart.de The investigation of compounds structurally related to this compound, such as other methyl-branched alcohols and ketones, has been instrumental in understanding the structure-activity relationships that govern insect responses to these chemical cues. mdpi.comresearchgate.net This historical and ongoing research continues to provide valuable tools for agriculture and conservation. numberanalytics.comsyntechresearch.com

Detailed Research Findings

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | evitachem.comnih.govscbt.com |

| Molecular Weight | 128.21 g/mol | evitachem.comnih.gov |

| IUPAC Name | (E)-4-methylhept-4-en-3-ol | nih.gov |

| CAS Number | 81280-12-8 | nih.govscbt.com |

| Flash Point | 59°C (138°F) | fishersci.fi |

| Classification | Secondary Alcohol, Alkenol | evitachem.comnih.gov |

Synthesis Methods for this compound and Related Compounds

| Method | Description | Precursor(s) | Key Reagents/Catalysts |

| Aldol Condensation | Involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration. | 4-methylpentanal, acetone | Basic conditions, heat or acid for dehydration |

| Grignard Reaction | An organometallic chemical reaction in which alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone. | 4-methylpent-3-en-2-ol, suitable Grignard reagent | Grignard reagent |

| Catalytic Hydrogenation | A reduction reaction that results in an addition of hydrogen, usually to unsaturated compounds. | 4-methylhept-4-en-3-one | Palladium on carbon (Pd/C) |

| Multi-enzymatic Reduction | A one-pot procedure using enzymes to create specific stereoisomers. | 4-methylhept-4-en-3-one | Ene-reductase (ER), Alcohol dehydrogenase (ADH) |

The data for this table was compiled from information found in the following sources: evitachem.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-methylhept-4-en-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h6,8-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBRKUMLJLIZGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects of 4 Methylhept 4 En 3 Ol

Elucidation of Geometric Isomerism (E/Z Configuration) at the Alkene Moiety

Geometric isomerism in 4-methylhept-4-en-3-ol occurs at the carbon-carbon double bond located between the fourth and fifth carbon atoms (C4=C5). This type of isomerism, designated as E/Z configuration, is possible because each carbon atom of the double bond is attached to two different substituent groups.

To assign the configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the alkene:

At Carbon 4 (C4): The substituents are a methyl group (-CH3) and a 3-hydroxypropyl group (-CH(OH)CH2CH3). The 3-hydroxypropyl group has a higher priority than the methyl group.

At Carbon 5 (C5): The substituents are an ethyl group (-CH2CH3) and a hydrogen atom (-H). The ethyl group has a higher priority than the hydrogen atom.

The geometric isomers are then defined as:

(E)-isomer: The (E) configuration (from the German entgegen, meaning opposite) occurs when the two higher-priority groups (the 3-hydroxypropyl group on C4 and the ethyl group on C5) are on opposite sides of the double bond axis. The IUPAC name for this isomer is (E)-4-methylhept-4-en-3-ol. nih.gov

(Z)-isomer: The (Z) configuration (from the German zusammen, meaning together) occurs when the two higher-priority groups are on the same side of the double bond axis.

The majority of commercially available and literature-referenced forms of this compound specify the (E) configuration, indicating its greater stability or prevalence in common synthetic routes. nih.govscbt.comgoogle.com

Analysis of Chiral Centers and Enantiomeric/Diastereomeric Possibilities

This compound possesses one chiral center in addition to its geometric isomerism, giving rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are, in turn, diastereomeric to the other pair.

Configuration at the Carbinol Carbon (C3)

The carbinol carbon (C3) is a stereogenic center because it is bonded to four different groups:

A hydroxyl group (-OH)

A hydrogen atom (-H)

An ethyl group (-CH2CH3)

A 4-methyl-4-heptenyl group (-C(CH3)=CHCH2CH3)

Applying the CIP priority rules, the configuration at C3 can be designated as either (R) or (S). This chirality means that for each geometric isomer ((E) and (Z)), there are two corresponding enantiomers:

(E)-(3R)-4-methylhept-4-en-3-ol and (E)-(3S)-4-methylhept-4-en-3-ol

(Z)-(3R)-4-methylhept-4-en-3-ol and (Z)-(3S)-4-methylhept-4-en-3-ol

Configuration at the Methyl-Substituted Alkene Carbon (C4)

| Stereoisomer Name | Configuration at C3 | Configuration at C4=C5 | Relationship |

|---|---|---|---|

| (3R, 4E)-4-methylhept-4-en-3-ol | R | E | Enantiomers |

| (3S, 4E)-4-methylhept-4-en-3-ol | S | E | |

| (3R, 4Z)-4-methylhept-4-en-3-ol | R | Z | Enantiomers (and Diastereomers to the E-pair) |

| (3S, 4Z)-4-methylhept-4-en-3-ol | S | Z |

Methodologies for Stereoisomer Resolution and Enantiopurification

The separation and analysis of the stereoisomers of this compound are essential for determining the stereochemical outcome of a synthesis and for isolating biologically active isomers. Chromatographic techniques using chiral stationary phases are the primary methods employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers and diastereomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. For allylic alcohols like this compound, polysaccharide-based CSPs are often effective. By separating the isomers, HPLC allows for their quantification and isolation in high purity.

| Parameter | Example Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 98:2 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index (RI) |

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a highly sensitive method used to determine the enantiomeric excess (ee) and diastereomeric excess (de) of volatile chiral compounds. For alcohols, analysis may be performed directly or after derivatization to a more volatile ester, such as an acetate (B1210297). researchgate.net The separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. beilstein-journals.org Research on the saturated analogue, 4-methylheptan-3-ol, has demonstrated the successful use of chiral GC to resolve all four of its stereoisomers, a technique directly applicable to the unsaturated compound. mdpi.comresearchgate.net

| Parameter | Example Condition |

|---|---|

| Column | Cyclodextrin-based Chiral Capillary Column (e.g., Cyclosil-B) beilstein-journals.orgmdpi.com |

| Carrier Gas | Hydrogen or Helium beilstein-journals.orgmdpi.com |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 40-80°C, ramp at 10-25°C/min to 220°C mdpi.com |

| Detector | Flame Ionization Detector (FID) |

| Sample Preparation | Direct injection or derivatization to acetate ester researchgate.net |

Advanced Synthetic Methodologies for 4 Methylhept 4 En 3 Ol and Its Stereoisomers

Chemoenzymatic and Biocatalytic Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov The synthesis of 4-methylheptan-3-ol stereoisomers from 4-methylhept-4-en-3-one is a prime example of the successful application of biocatalytic cascades. researchgate.netmdpi.com

Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govpolimi.it In the synthesis of 4-methylheptan-3-ol, an ER is employed in the first key step to reduce the C=C bond of the precursor, 4-methylhept-4-en-3-one, thereby establishing the first stereocenter at the C4 position. researchgate.netmdpi.com

Research by Brenna et al. involved screening a panel of ERs to find catalysts capable of reducing 4-methylhept-4-en-3-one with high conversion and enantioselectivity. researchgate.net The study found that while several ERs could perform the transformation, their stereoselectivity varied. Notably, OYE2.6 from Pichia stipitis was highly effective in producing the (R)-enantiomer of the saturated ketone, whereas OYE3 from Saccharomyces cerevisiae preferentially formed the (S)-enantiomer, albeit with lower enantiomeric excess (ee). researchgate.net This enzyme-dependent stereocontrol is crucial for selectively accessing different product stereoisomers. nih.gov

Table 1: Ene-Reductase (ER) Mediated Hydrogenation of 4-methylhept-4-en-3-one

| Enzyme | Source Organism | Conversion (%) | Product Configuration | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| OYE1 | Saccharomyces pastorianus | >98 | S | 32 |

| OYE2 | Saccharomyces cerevisiae | >98 | S | 30 |

| OYE3 | Saccharomyces cerevisiae | >98 | S | 86 |

| OYE2.6 | Pichia stipitis | >98 | R | >99 |

| TsER | Thermus scotoductus | >98 | R | 60 |

| NemRed | Nematoda sp. | >98 | R | 30 |

Data sourced from Brenna et al. (2017). The reaction creates the intermediate 4-methylheptan-3-one. researchgate.net

Following the creation of the first chiral center by the ER, an alcohol dehydrogenase (ADH) is used to reduce the carbonyl group of the intermediate, 4-methylheptan-3-one, to a hydroxyl group. This second reduction establishes the stereocenter at the C3 position. researchgate.netmdpi.com ADHs are oxidoreductases that catalyze the reduction of ketones to secondary alcohols with high enantioselectivity, typically requiring a nicotinamide (B372718) cofactor such as NAD(P)H. d-nb.info

To access all four stereoisomers of the final product, ADHs with opposite stereopreferences are required. In the synthesis of 4-methylheptan-3-ol, screening of various ADHs revealed enzymes capable of producing either the (3S)- or (3R)-alcohol. researchgate.net For instance, ADH270 was identified as a pro-(R) enzyme, efficiently producing the (3R)-alcohol, while ADH440 was the only catalyst tested that showed (S)-selectivity, yielding the (3S)-alcohol. mdpi.com The selection of the appropriate ADH is therefore a critical step in controlling the final diastereomeric and enantiomeric purity of the product.

Table 2: Alcohol Dehydrogenase (ADH) Screening on Racemic 4-methylheptan-3-one

| Enzyme | Conversion (%) | Diastereomeric Ratio (de, %) | Enantiomeric Excess (ee, %) of (3S,4S/R) | Enantiomeric Excess (ee, %) of (3R,4S/R) |

|---|---|---|---|---|

| ADH250 | 45 | 4 | 0 | 98 |

| ADH260 | >99 | 10 | 0 | 98 |

| ADH270 | >99 | 10 | 0 | 98 |

| ADH440 | 50 | 98 | 98 | 0 |

| ADH450 | 40 | 6 | 0 | 98 |

Data sourced from Brenna et al. (2017). The diastereomeric excess (de) refers to the ratio of the major diastereomer formed. mdpi.com

A significant advancement in this field is the development of one-pot, multi-enzymatic cascade reactions that combine the sequential reductions in a single vessel. researchgate.netnih.gov This approach improves process efficiency by eliminating the need for isolation and purification of intermediates, thereby reducing waste and operational complexity. rsc.org The synthesis of all four stereoisomers of 4-methylheptan-3-ol has been successfully achieved using such a one-pot system. researchgate.netmdpi.com

The process begins with the reduction of 4-methylhept-4-en-3-one by a selected ER. After this reaction is complete, an ADH with the desired stereoselectivity is added to the same pot to reduce the resulting ketone. mdpi.com By carefully choosing the combination of ER and ADH, each of the four possible stereoisomers can be synthesized with high purity. For example, combining the (R)-selective ER (OYE2.6) with the (R)-selective ADH (ADH270) yields the (3R,4R) stereoisomer with excellent ee and diastereomeric excess (de). mdpi.com These cascades rely on cofactor regeneration systems, often using glucose and glucose dehydrogenase (GDH), to ensure a continuous supply of the reduced cofactor (NADPH or NADH) for the reductive enzymes. researchgate.net

Table 3: Results of One-Pot Multi-Enzymatic Synthesis of 4-Methylheptan-3-ol Stereoisomers

| ER Used | ADH Used | Product Stereoisomer | Isolated Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| OYE2.6 ((R)-selective) | ADH440 ((S)-selective) | (3S,4R)-1 | 72 | 99 | 99 |

| OYE2.6 ((R)-selective) | ADH270 ((R)-selective) | (3R,4R)-1 | 83 | 99 | 99 |

| OYE3 ((S)-selective) | ADH440 ((S)-selective) | (3S,4S)-1 | 75 | 94 | 99 |

| OYE3 ((S)-selective) | ADH270 ((R)-selective) | (3R,4S)-1 | 78 | 92 | 99 |

Data sourced from Brenna et al. (2017). The synthesis starts from 4-methylhept-4-en-3-one. mdpi.com

While nature provides a diverse array of enzymes, they are not always perfectly suited for industrial processes, exhibiting limitations such as low activity on non-natural substrates, poor stability, or incorrect stereoselectivity. d-nb.info Protein engineering and directed evolution are powerful techniques used to overcome these limitations by modifying an enzyme's genetic code to enhance its properties. rsc.orgtandfonline.com

For ene-reductases, studies have shown that mutating specific amino acid residues in the active site can invert or enhance stereoselectivity. nih.govacs.org For instance, replacing a single residue (Phe296) in OYE1 can switch its stereopreference. nih.gov Similarly, directed evolution has been applied to alcohol dehydrogenases to improve their activity towards bulky ketones and to alter their enantioselectivity. d-nb.inforesearchgate.netnih.gov Structure-guided mutagenesis of TbADH from Thermoanaerobacter brockii enhanced its activity and stereoselectivity for various substrates. rsc.org Although not yet reported specifically for 4-methylhept-4-en-3-one, these engineering strategies demonstrate the potential to create bespoke ERs and ADHs with tailored selectivity, further optimizing the biocatalytic production of desired 4-methylheptan-3-ol stereoisomers.

Asymmetric Organic Synthesis Strategies

Beyond biocatalysis, asymmetric organic synthesis provides a range of powerful tools for constructing chiral molecules. These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Enantioselective hydrofunctionalization of alkenes is a highly atom-economical method for creating chiral centers. researchgate.net These reactions involve the addition of an H-X moiety (where X can be an alkoxy, amino, or alkyl group) across a double bond. For the synthesis of chiral allylic alcohols like 4-methylhept-4-en-3-ol, transition-metal-catalyzed hydroalkoxylation or related transformations are particularly relevant.

Recent advances have demonstrated the utility of nickel and copper catalysts for such reactions. For example, nickel-hydride (NiH) catalysis, in combination with chiral ligands like DuPhos, can achieve the enantioselective hydroalkoxylation of dienes to form enantioenriched allylic ethers. acs.org Another powerful strategy is the copper-catalyzed asymmetric C-H oxidation of terminal alkenes, which provides direct access to chiral allylic esters that can be subsequently hydrolyzed to allylic alcohols. acs.org These methods often feature broad substrate scopes and high enantioselectivity. While direct application to this compound has not been extensively documented in comparison to the biocatalytic routes, these cutting-edge techniques represent a viable and alternative pathway for the asymmetric synthesis of this and related chiral allylic alcohols. researchgate.netbohrium.com

Asymmetric Carbonyl Reductions to Chiral Alcohols

A pivotal step in the synthesis of this compound stereoisomers is the asymmetric reduction of a ketone precursor to create the chiral alcohol center at the C3 position. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), has emerged as a highly effective method for this transformation. mdpi.comnih.gov These enzymes can exhibit high levels of stereoselectivity, producing either the (S) or (R) alcohol enantiomer from a prochiral ketone.

In a notable study, researchers screened various ADHs for the reduction of 4-methylheptan-3-one, the saturated analog of the target precursor. mdpi.com The screening revealed that different enzymes could produce opposite enantiomers with high purity. For instance, ADH440 was found to be (S)-selective, while four other tested ADHs were (R)-selective. mdpi.com This enzymatic reduction is often the final step in a sequential process, establishing the stereochemistry of the hydroxyl group with excellent control. mdpi.comresearchgate.net The use of a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH) to recycle NAD(P)H, is a key component of these biocatalytic reductions, making the process efficient and scalable. mdpi.com

Table 1: Stereoselectivity of Various Alcohol Dehydrogenases (ADHs) in the Reduction of Racemic 4-Methylheptan-3-one

| Enzyme | Stereoselectivity | Enantiomeric Excess (ee) |

| ADH440 | (S)-selective | >99% (for the (3S,4S) product) |

| ADH270 | pro-(R) | >99% (for the (3R,4S) product) |

| ADH-A | pro-(R) | 98% (for the (R)-alcohol) |

| Lk-ADH | pro-(R) | 68% (for the (R)-alcohol) |

| ADH-T | pro-(R) | 99% (for the (R)-alcohol) |

Data sourced from a 2017 study by Brenna et al. The table shows the results of an ADH screening on the racemic ketone precursor. mdpi.com

Chiral Auxiliary and Chiral Catalyst Approaches

Beyond enzymatic reductions, traditional asymmetric synthesis relies on chiral auxiliaries and catalysts to control stereochemistry. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of 4-methyl-3-heptanol (B77350) stereoisomers, a stereoselective route was developed using the chiral RAMP and SAMP reagents. researchgate.net These reagents act as chiral auxiliaries to create chiral 4-methyl-3-heptanone, which is then reduced to the corresponding alcohol, effectively transferring the initial chirality. researchgate.net

Chiral catalysts, on the other hand, are chiral molecules that accelerate a reaction and induce asymmetry without being consumed. The enzymes (ERs and ADHs) used in the biocatalytic synthesis of 4-methylheptan-3-ol are prime examples of highly efficient chiral catalysts. mdpi.comnih.gov In addition to biocatalysts, synthetic chiral catalysts have also been employed. For example, the synthesis of certain stereoisomers has been achieved using chiral palladium-phosphine catalysts. mdpi.com Other established, though sometimes complex, methods that rely on chiral control include asymmetric induction with boronic esters, chirality transfer via an ester enolate Claisen rearrangement, and asymmetric nih.govresearchgate.net-Wittig rearrangements. mdpi.comresearchgate.netresearchgate.net

Novel Synthetic Route Development and Optimization

The demand for enantiomerically pure pheromones for applications in sustainable pest management has driven the development of novel and optimized synthetic routes. mdpi.comnih.gov A key goal is to create scalable, cost-effective, and environmentally friendly processes that yield stereoisomers with high chemical and enantiomeric purity from readily available starting materials. mdpi.com

Exploration of Strategic Precursors and Starting Materials

Alternative synthetic strategies have utilized different precursors. Some of the earliest syntheses of the (3S,4S)-stereoisomer involved techniques such as the enzymatic resolution of threo-2-amino-3-methylhexenoic acid followed by further chemical modifications. mdpi.com Another approach involves the Sharpless epoxidation of an allylic alcohol, followed by a regioselective opening of the resulting epoxide with an organometallic reagent like trimethylaluminum. mdpi.comresearchgate.net These varied starting points highlight the diverse chemical strategies that can be deployed to construct the target molecule.

Regioselective and Stereoselective Reaction Design Principles

The synthesis of all four possible stereoisomers of 4-methylheptan-3-ol requires precise control over two chiral centers (at carbons 3 and 4). mdpi.com A highly successful strategy employs a one-pot, multi-enzymatic procedure that sequentially establishes each stereocenter. researchgate.netresearchgate.net

This process begins with the precursor 4-methylhept-4-en-3-one. mdpi.com

First Reduction (C=C bond): An ene-reductase (ER) is used to reduce the carbon-carbon double bond. The choice of ER (e.g., OYE2.6 or OYE1-W116V) determines the stereochemistry at the C4 position, creating either the (4R)- or (4S)-4-methylheptan-3-one intermediate. mdpi.com

Second Reduction (C=O bond): An alcohol dehydrogenase (ADH) is then used to reduce the ketone. The choice of ADH (e.g., ADH270 or ADH440) determines the final stereochemistry at the C3 alcohol, producing either the (3R) or (3S) configuration. mdpi.com

By carefully selecting the combination of the ene-reductase and the alcohol dehydrogenase, all four stereoisomers can be synthesized with exceptional stereoselectivity, often achieving enantiomeric excess (ee) and diastereomeric excess (de) values of over 90-99%. mdpi.comnih.gov This dual-enzyme, one-pot approach exemplifies a sophisticated application of stereoselective design principles. mdpi.com

Table 2: One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol

| Target Stereoisomer | Ene-Reductase (ER) | Alcohol Dehydrogenase (ADH) | Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |

| (3R,4R)-1 | OYE2.6 | ADH270 | 83% | 99% | 99% |

| (3S,4R)-1 | OYE2.6 | ADH440 | 76% | 99% | 99% |

| (3R,4S)-1 | OYE1-W116V | ADH270 | 81% | 99% | 92% |

| (3S,4S)-1 | OYE1-W116V | ADH440 | 72% | 99% | 94% |

This table summarizes the results from the one-pot synthesis starting from 4-methylhept-4-en-3-one. The combination of specific enzymes allows for the selective formation of each of the four possible stereoisomers in high yield and stereopurity. mdpi.comnih.gov

Green Chemistry Principles in Synthetic Route Development

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. The one-pot, multi-enzymatic synthesis of 4-methylheptan-3-ol stereoisomers is a prime example of a green synthetic route. mdpi.com This biocatalytic approach is considered a sustainable and environmentally benign alternative to many traditional chemical methods. nih.govresearchgate.net

Key green aspects of this methodology include:

Mild Reaction Conditions: The enzymatic reactions are conducted in an aqueous buffer (potassium phosphate) at moderate temperatures (e.g., 30°C) and neutral pH, avoiding the need for harsh solvents, temperatures, or pressures. mdpi.com

Biodegradable Catalysts: Enzymes are biodegradable and are used in catalytic amounts. mdpi.com

High Atom Economy: One-pot procedures, where multiple reaction steps are carried out in the same vessel, reduce waste, save energy, and simplify purification processes. mdpi.comresearchgate.net

Avoidance of Toxic Reagents: This method circumvents the use of toxic heavy metals (like chromium, which is used in some oxidation reactions) or pyrophoric organometallic reagents often required in traditional syntheses. mdpi.com

These principles align with the broader push to develop more sustainable manufacturing processes for fine chemicals and pharmaceuticals. mdpi.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail regarding the chemical environment of individual atoms. For a molecule with stereocenters like 4-Methylhept-4-en-3-ol, NMR is indispensable for assigning its relative and absolute configuration.

¹H-NMR for Diastereomeric and Enantiomeric Purity Assessment

Proton NMR (¹H-NMR) is a powerful tool for assessing the diastereomeric and enantiomeric purity of chiral compounds like this compound. Diastereomers, being chemically distinct, will exhibit different ¹H-NMR spectra, allowing for the determination of diastereomeric excess (de) by integrating the signals corresponding to each diastereomer. mdpi.com For instance, the diastereomeric ratio can often be determined from the crude reaction mixture by analyzing the ¹H-NMR spectrum. rsc.orgnih.gov

To determine enantiomeric excess (ee), chiral derivatizing agents (CDAs) are often employed. These reagents, such as α-methoxy-α-phenylacetic acid (MPA) and α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), react with the alcohol to form diastereomeric esters. rsc.org These esters will have distinct NMR signals, allowing for the quantification of each enantiomer. rsc.orgrsc.org Chiral solvating agents can also be used to create a chiral environment around the analyte, causing the NMR signals of the enantiomers to resolve. nih.gov

Table 1: Representative ¹H-NMR Data for Allylic Alcohols

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| OH | Variable (broad singlet) | s |

| CH-OH | ~4.0 - 4.5 | m |

| =CH | ~5.0 - 6.0 | m |

| CH₃ (alkenyl) | ~1.6 - 1.8 | s or d |

| CH₂ | ~1.2 - 2.2 | m |

| CH₃ (alkyl) | ~0.8 - 1.0 | t |

Note: The exact chemical shifts and multiplicities are dependent on the specific stereoisomer and the solvent used.

¹³C-NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their general electronic environment. researchgate.net The chemical shifts of the olefinic carbons are particularly informative for assigning the stereochemistry of allylic alcohols. researchgate.net The hydroxyl group's effect on the chemical shifts of these sp² hybridized carbons can help determine its orientation. researchgate.net

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| C=C (alkene) | 120 - 140 |

| C-OH (carbinol) | 65 - 80 |

| C-CH₃ (alkenyl) | 10 - 20 |

| CH₂ (alkyl) | 20 - 40 |

| CH₃ (alkyl) | 10 - 15 |

Note: These are approximate ranges and can vary based on substitution and solvent effects. researchgate.net

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei. e-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, establishing the connectivity of adjacent protons in the molecule. sdsu.edu It is invaluable for tracing the spin systems within the ethyl and propyl groups and linking them to the core of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu This technique definitively assigns which protons are attached to which carbons, confirming the assignments made from 1D NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly powerful for connecting fragments of the molecule that are not directly bonded, such as linking the methyl group on the double bond to the adjacent carbons.

Together, these 2D NMR experiments provide a detailed map of the molecular structure, confirming the bonding framework and aiding in the assignment of stereochemistry. researchgate.netyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. nist.gov The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. libretexts.org A medium intensity peak around 1665-1675 cm⁻¹ corresponds to the C=C stretching of the alkene. The C-O stretching vibration of the secondary alcohol typically appears in the 1000-1100 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C=C Stretch (Alkene) | 1665 - 1675 | Medium |

| C-O Stretch (Alcohol) | 1000 - 1100 | Medium |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight and, with high-resolution instruments, the exact molecular formula of this compound. The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (128.21 g/mol ). nist.govnih.gov The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for allylic alcohols include the loss of a water molecule (M-18), and cleavage of the C-C bond alpha to the oxygen atom. msu.edumiamioh.edu Analysis of these fragments helps to confirm the structure of the molecule. naturalproducts.net

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination

While obtaining a suitable crystal of this compound itself for X-ray crystallography may be challenging, the absolute configuration can be unequivocally determined by analyzing a crystalline derivative. researchgate.net This involves reacting the alcohol with a chiral reagent to form a diastereomeric derivative that crystallizes well. The resulting crystal is then analyzed by X-ray diffraction, which provides a three-dimensional map of the electron density, allowing for the precise determination of the spatial arrangement of all atoms in the molecule. This method is considered the gold standard for determining the absolute stereochemistry of a chiral molecule. rsc.orgiucr.org

Computational and Theoretical Studies of 4 Methylhept 4 En 3 Ol

Quantum Chemical Calculations for Conformational Analysis and Energetics

The conformational landscape of a flexible molecule such as 4-methylhept-4-en-3-ol is crucial in determining its physical, chemical, and biological properties. Quantum chemical calculations are instrumental in exploring this landscape. researchgate.net Methodologies like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for this purpose. nih.gov

A systematic conformational search would typically be the first step, identifying all possible staggered arrangements around the rotatable single bonds. Each of these initial geometries is then optimized to find the nearest local minimum on the potential energy surface. Subsequent frequency calculations at the same level of theory confirm that these optimized structures are true minima (i.e., have no imaginary frequencies) and provide thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy. researchgate.net

The relative energies of the various conformers are then calculated to determine their populations at a given temperature according to the Boltzmann distribution. This analysis can reveal the most stable conformations and the energy barriers between them. For instance, a hypothetical conformational analysis of this compound might yield a set of low-energy conformers, with their relative energies indicating their respective stabilities.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|

| 1 | 0.00 | 45.2 |

| 2 | 0.50 | 20.1 |

| 3 | 0.80 | 12.5 |

| 4 | 1.20 | 6.3 |

Prediction of Spectroscopic Parameters via Ab Initio and Density Functional Theory (DFT) Methods

Computational methods, particularly DFT, have become remarkably accurate in predicting spectroscopic parameters, which is invaluable for structure elucidation and characterization. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.net

For this compound, the first step would be to obtain the optimized geometries of the most stable conformers, as discussed in the previous section. Then, GIAO-DFT calculations are performed on each of these conformers. The predicted chemical shifts for each nucleus are then averaged, weighted by the Boltzmann population of each conformer, to obtain the final predicted spectrum. researchgate.net This approach often yields excellent agreement with experimental data, aiding in the assignment of complex spectra. nih.gov

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be computed. These calculations help in assigning the various vibrational modes of the molecule and can be used to predict the IR spectrum. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 13.8 | 14.1 | -0.3 |

| C2 | 29.5 | 29.9 | -0.4 |

| C3 | 75.2 | 75.8 | -0.6 |

| C4 | 135.1 | 135.5 | -0.4 |

| C5 | 128.9 | 129.3 | -0.4 |

| C6 | 22.6 | 23.0 | -0.4 |

| C7 | 11.9 | 12.2 | -0.3 |

| C8 (Methyl on C4) | 15.4 | 15.8 | -0.4 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways that can be difficult to probe experimentally. digitellinc.comrsc.org For an unsaturated alcohol like this compound, several reactions could be of interest, including oxidation, reduction, and electrophilic additions to the double bond.

To study a reaction mechanism, the geometries of the reactants, products, and any intermediates are optimized. The transition state (TS) connecting the reactants and products is then located using various algorithms. A TS is a first-order saddle point on the potential energy surface, and its structure provides valuable information about the geometry of the molecule as it transforms from reactant to product. mdpi.com Frequency calculations are performed on the TS to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

The activation energy of the reaction is the difference in energy between the TS and the reactants. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. nih.gov For example, the oxidation of the allylic alcohol moiety in this compound could proceed through different pathways, and computational modeling could determine the most likely one. rsc.org

| Reaction Pathway | Transition State | ΔE‡ (kcal/mol) | Reaction Type |

|---|---|---|---|

| Pathway A | TS1 | 25.3 | researchgate.netnih.gov-Sigmatropic Rearrangement |

| Pathway B | TS2 | 35.8 | Direct Oxidation |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide detailed information about specific, static conformations, molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, an MD simulation could be performed in a solvent, such as water or a nonpolar organic solvent, to investigate how the solvent influences its conformational preferences and dynamics. researchgate.net The simulation would reveal the timescales of conformational transitions and the distribution of conformers in solution. This information is particularly valuable for understanding how the molecule might interact with other molecules, such as receptors in a biological system.

Analysis of the MD trajectory can provide a wealth of information, including radial distribution functions to describe the solvation shell around the molecule, and root-mean-square deviation (RMSD) to quantify the flexibility of different parts of the molecule.

Structure-Activity Relationship (SAR) Studies for Related Unsaturated Alcohols and Semiochemical Analogs

Structure-activity relationship (SAR) studies are fundamental to the design of new bioactive molecules, including semiochemicals like insect pheromones. mdpi.com Many insect pheromones are unsaturated alcohols, and their activity is often highly dependent on their specific structure, including the position of the double bond, the stereochemistry of chiral centers, and the nature of the functional groups. nih.govnih.gov

Computational studies on this compound and its analogs can play a significant role in SAR. By calculating various molecular descriptors, such as molecular shape, electronic properties (e.g., electrostatic potential), and lipophilicity, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the biological activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective semiochemicals for pest management. labinsights.nl For example, understanding how modifications to the alkyl chain or the position of the double bond in this compound affect its interaction with a hypothetical receptor could lead to the development of more effective pest control agents.

Chemical Reactivity and Derivatization Strategies

Reactions at the Hydroxyl Group

The hydroxyl (-OH) group in 4-methylhept-4-en-3-ol is a primary site for various chemical modifications, including oxidation, protection through esterification and etherification, and nucleophilic substitution.

Oxidation Pathways to Ketones and Carboxylic Acids

The oxidation of the secondary hydroxyl group in this compound can lead to the formation of either a ketone (4-methylhept-4-en-3-one) or, through further oxidation, carboxylic acids. The choice of oxidizing agent and reaction conditions dictates the final product.

For the selective oxidation to the corresponding α,β-unsaturated ketone, 4-methylhept-4-en-3-one, a variety of reagents can be employed. jove.com Activated manganese(IV) oxide (MnO₂) is a classic and selective reagent for the oxidation of allylic alcohols. jove.comacs.org The reaction proceeds via a radical mechanism on the surface of the insoluble MnO₂. jove.com Other mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are also effective. wikipedia.org The Babler oxidation, which uses PCC, involves the formation of a chromate (B82759) ester followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement to yield the enone. wikipedia.org A more recent method utilizes a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with manganese(III) acetate (B1210297) as the co-oxidant, offering high chemoselectivity for allylic alcohols. acs.org

The oxidation can also be directed to produce carboxylic acids. A one-pot cascade reaction using sodium tert-butoxide (NaOtBu) in an oxygen atmosphere can directly oxidize allylic alcohols to α,β-unsaturated carboxylic acids. rsc.org Another approach involves a two-step process where a copper-catalyzed oxidation with oxygen as the terminal oxidant first forms the aldehyde, which is then subsequently oxidized to the carboxylic acid using a chlorite (B76162) oxidation (Lindgren oxidation). rsc.org

| Reaction Type | Reagent(s) | Product | Key Features |

| Oxidation to Ketone | Activated MnO₂ | 4-Methylhept-4-en-3-one | Selective for allylic alcohols, heterogeneous reaction. jove.comacs.org |

| Oxidation to Ketone | Pyridinium Chlorochromate (PCC) | 4-Methylhept-4-en-3-one | Babler oxidation mechanism. wikipedia.org |

| Oxidation to Ketone | cat. DDQ, Mn(OAc)₃ | 4-Methylhept-4-en-3-one | High chemoselectivity. acs.org |

| Oxidation to Carboxylic Acid | NaOtBu, O₂ | α,β-Unsaturated Carboxylic Acid | Transition metal-free, one-pot reaction. rsc.org |

| Oxidation to Carboxylic Acid | Cu-catalyst, O₂, then NaClO₂ | α,β-Unsaturated Carboxylic Acid | Two-step, merged oxidation process. rsc.org |

Nucleophilic Substitution Reactions

The direct nucleophilic substitution of the hydroxyl group in allylic alcohols like this compound is an environmentally attractive transformation as it generates water as the only byproduct. thieme-connect.comthieme-connect.com These reactions typically proceed through an Sₙ1-type mechanism involving the formation of a resonance-stabilized allylic carbocation. thieme-connect.comlibretexts.org The reaction is catalyzed by either Lewis acids or Brønsted acids. thieme-connect.comsioc-journal.cn

A variety of Lewis acids, including salts of silver(I), zinc(II), bismuth(III), and others, can activate the hydroxyl group, facilitating its departure as a water molecule upon protonation. thieme-connect.com Similarly, Brønsted acids can promote the reaction. researchgate.net This methodology allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds by reacting the alcohol with appropriate nucleophiles such as arenes, amines, other alcohols, and thiols. researchgate.netrsc.org

Transformations Involving the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to a range of addition reactions, providing pathways to saturated analogues and functionalized diols.

Selective Hydrogenation to Saturated Analogues (e.g., 4-Methylheptan-3-ol)

The selective hydrogenation of the double bond in α,β-unsaturated alcohols to produce the corresponding saturated alcohol, in this case, 4-methylheptan-3-ol, is a synthetically important transformation. researchgate.net 4-Methylheptan-3-ol is known as an insect pheromone, with different stereoisomers being active for different species. nih.govmdpi.comresearchgate.net

Achieving high selectivity for the reduction of the C=C double bond over the C=O group (in the case of the corresponding ketone) or preserving the hydroxyl group is a key challenge. researchgate.netacs.org Traditional hydrogenation catalysts like palladium, platinum, and nickel often favor the reduction of the double bond. google.com Gold-based catalysts have shown high selectivity for the hydrogenation of the carbonyl group in α,β-unsaturated ketones, leaving the double bond intact. acs.orgepa.gov For the selective hydrogenation of the alkene in α,β-unsaturated aldehydes and ketones to the corresponding unsaturated alcohols, catalysts such as osmium and mixed ruthenium-tin boride have been utilized. google.comrsc.org The synthesis of 4-methylheptan-3-ol has been achieved through various methods, including the reduction of 4-methylhept-4-en-3-one using biocatalysts like ene-reductases and alcohol dehydrogenases, or through chemical methods like Grignard reactions. nih.govchemistry-online.comoup.com

| Reaction | Starting Material | Product | Key Method/Catalyst |

| Biocatalytic Reduction | 4-Methylhept-4-en-3-one | 4-Methylheptan-3-ol | Ene-reductase (ER) and Alcohol dehydrogenase (ADH). nih.govmdpi.com |

| Grignard Reaction | 2-Bromopentane and Propanal | 4-Methylheptan-3-ol | Formation of an organometallic reagent. chemistry-online.com |

| Lewis Acid Catalyzed Addition | Allyltin and Propanal | 4-Methylheptan-3-ol | Stereoselective synthesis. oup.com |

Epoxidation and Dihydroxylation Reactions

The double bond of this compound can be converted into an epoxide or a diol, introducing new stereocenters and functional groups.

Epoxidation is the formation of a three-membered cyclic ether (epoxide). For allylic alcohols, this reaction can exhibit high stereoselectivity due to the directing effect of the neighboring hydroxyl group. wikipedia.org The Sharpless epoxidation, a Nobel Prize-winning reaction, provides a method for the enantioselective epoxidation of primary and secondary allylic alcohols using a titanium tetra(isopropoxide) catalyst, diethyl tartrate, and tert-butyl hydroperoxide. wikipedia.orgmdpi.com Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used, where hydrogen bonding to the allylic alcohol can direct the facial selectivity of the epoxidation. wikipedia.org Vanadium-based catalysts are also highly selective for the epoxidation of allylic alcohols. wikipedia.orgacs.org Chromium trioxide has also been shown to effect epoxidation in certain steroid allylic alcohols. rsc.org

Dihydroxylation is the addition of two hydroxyl groups across the double bond to form a diol. Osmium tetroxide (OsO₄) is the classic reagent for this transformation. In the case of allylic alcohols, the stereochemical outcome can be controlled. ox.ac.uk The use of OsO₄ in combination with N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to a syn-dihydroxylation directed by hydrogen bonding to the allylic alcohol, often overriding steric factors. ox.ac.ukacs.orgnih.gov This directed dihydroxylation is effective for a range of cyclic and acyclic allylic alcohols. acs.orgthieme-connect.comthieme-connect.com

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct. wikipedia.org The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to create a cyclohexene (B86901) system. wikipedia.org

For a molecule to participate as the 4π-electron component in a Diels-Alder reaction, it must typically contain a conjugated diene—a system of two double bonds separated by a single bond. The structure of this compound, which features a single, isolated double bond, does not fit the criteria for a conjugated diene. nih.gov Consequently, it is not expected to act as the diene component in a conventional Diels-Alder reaction. While its double bond could theoretically allow it to function as the 2π-electron component (the dienophile), there is a notable lack of specific examples in published scientific literature detailing the participation of this compound in Diels-Alder or other cycloaddition reactions.

The reactivity of related compounds underscores this point. For instance, molecules containing a diene system exhibit increased reactivity in Diels-Alder reactions compared to the mono-unsaturated this compound. While other types of cycloadditions exist, such as the hetero-Diels-Alder reaction or [3+2] cycloadditions, current research does not prominently feature this compound as a substrate for these transformations. molaid.comresearchgate.net

Development of Functionalized Derivatives for Advanced Chemical Applications

The presence of both an alkene and a secondary alcohol functional group makes this compound a versatile precursor for the synthesis of functionalized derivatives with applications in various fields. evitachem.com Derivatization strategies typically target the hydroxyl group or the carbon-carbon double bond.

Key derivatization reactions include:

Oxidation: The secondary hydroxyl group can be oxidized to yield the corresponding α,β-unsaturated ketone, 4-methylhept-4-en-3-one. evitachem.comnih.gov This ketone is a significant intermediate in its own right.

Esterification: Reaction of the alcohol with carboxylic acids or their derivatives produces esters, which can have applications as flavoring agents or fragrances. evitachem.com

Hydrogenation: The double bond can be reduced via catalytic hydrogenation. evitachem.com This reaction is a critical step in the synthesis of certain insect pheromones.

A prominent application of this compound as a starting material is in the synthesis of the stereoisomers of 4-methylheptan-3-ol. This saturated alcohol is an insect pheromone, and its different stereoisomers are active for different insect species, making them valuable for sustainable and environmentally benign integrated pest management. nih.govresearchgate.net The synthesis involves the reduction of 4-methylhept-4-en-3-one (obtained from the oxidation of this compound) using a one-pot, multi-enzymatic process with ene-reductases and alcohol dehydrogenases to create the two stereogenic centers in a highly controlled manner. nih.gov For example, (3R,4S)-4-methylheptan-3-ol is the trail pheromone for the ant Leptogenys diminuta, while the (3S,4S) isomer is an aggregation pheromone for the beetle Scolytus amygdali. nih.gov

The development of these derivatives showcases the utility of this compound as a building block for complex, high-value molecules.

Table of Derivatives and Applications

| Precursor Compound | Derivative | Method | Application |

|---|---|---|---|

| This compound | 4-Methylhept-4-en-3-one | Oxidation | Intermediate for Pheromone Synthesis |

| This compound | Various Esters | Esterification | Flavoring Agents, Fragrances |

| 4-Methylhept-4-en-3-one | (3S,4S)-4-Methylheptan-3-ol | Enzymatic Reduction | Insect Pheromone |

| 4-Methylhept-4-en-3-one | (3R,4S)-4-Methylheptan-3-ol | Enzymatic Reduction | Insect Pheromone |

| 4-Methylhept-4-en-3-one | (3R,4R)-4-Methylheptan-3-ol | Enzymatic Reduction | Insect Pheromone |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Methylhept-4-en-3-one |

| 4-Methylheptan-3-ol |

| (3R,4S)-4-methylheptan-3-ol |

| (3S,4S)-4-methylheptan-3-ol |

| 6-methylhept-5-en-2-ol |

Role in Semiochemical Research and Chemical Ecology

Investigation of 4-Methylhept-4-en-3-ol and its Stereoisomers as Precursors or Analogs of Insect Pheromones (e.g., 4-Methylheptan-3-ol)

The saturated alcohol, 4-methylheptan-3-ol, is a known insect pheromone, with its various stereoisomers acting as signals for different insect species. mdpi.comnih.govresearchgate.net Research into this pheromone has established a clear relationship between the stereochemistry of the molecule and its biological activity. mdpi.com The unsaturated alcohol, this compound, and its corresponding ketone, 4-methylhept-4-en-3-one, are key precursors and analogs in the synthesis of the specific stereoisomers of 4-methylheptan-3-ol needed for ecological research. mdpi.comresearchgate.net

The synthesis of all four possible stereoisomers of 4-methylheptan-3-ol has been successfully achieved from 4-methylhept-4-en-3-one. mdpi.comnih.govresearchgate.net This process involves a sequential, two-step reduction where the two stereogenic centers of the molecule are created. This synthetic pathway underscores the role of unsaturated precursors like this compound in accessing the specific, biologically active saturated pheromones. The ability to produce these stereoisomers in high purity is crucial for studying their distinct effects on insect behavior. mdpi.com For instance, different stereoisomers of 4-methylheptan-3-ol are active for species such as the ant Leptogenis diminuta. researchgate.net

Chemical Synthesis of Pheromonal Stereoisomers for Ecological Studies

The development of cost-effective and scalable synthetic routes to obtain enantiomerically pure pheromone stereoisomers is a primary goal for their use in integrated pest management. mdpi.com A notable advancement is the one-pot, multi-enzymatic synthesis of the four stereoisomers of 4-methylheptan-3-ol from 4-methylhept-4-en-3-one. mdpi.comnih.govresearchgate.net

This chemoenzymatic strategy employs two types of enzymes in a sequential reaction:

An ene-reductase (ER) reduces the carbon-carbon double bond of the starting material, 4-methylhept-4-en-3-one, establishing the first stereocenter at carbon 4. mdpi.comresearchgate.net

An alcohol dehydrogenase (ADH) then reduces the ketone group to an alcohol, creating the second stereocenter at carbon 3. mdpi.comresearchgate.net

By selecting appropriate enzymes with specific stereoselectivity (i.e., (R)- or (S)-selective), researchers can control the configuration of the final product, yielding each of the four stereoisomers—(3R,4R), (3S,4S), (3R,4S), and (3S,4R)—in high purity. mdpi.com For example, the (3R,4R)-1 isomer of 4-methylheptan-3-ol was synthesized with a 99% diastereomeric excess (de) and 99% enantiomeric excess (ee). mdpi.com

Table 1: Enzymatic Synthesis of 4-Methylheptan-3-ol Stereoisomers

| Starting Material | Enzyme 1 (C=C Reduction) | Enzyme 2 (C=O Reduction) | Product Stereoisomer |

| 4-Methylhept-4-en-3-one | Ene-reductase (ER) | Alcohol dehydrogenase (ADH) | (3R,4R)-4-Methylheptan-3-ol |

| 4-Methylhept-4-en-3-one | Ene-reductase (ER) | Alcohol dehydrogenase (ADH) | (3S,4S)-4-Methylheptan-3-ol |

| 4-Methylhept-4-en-3-one | Ene-reductase (ER) | Alcohol dehydrogenase (ADH) | (3R,4S)-4-Methylheptan-3-ol |

| 4-Methylhept-4-en-3-one | Ene-reductase (ER) | Alcohol dehydrogenase (ADH) | (3S,4R)-4-Methylheptan-3-ol |

Elucidation of Chemically Mediated Communication in Insects through Synthetic Analogs

The synthesis of specific pheromone stereoisomers is fundamental to deciphering the complex chemical language of insects. Since different stereoisomers of 4-methylheptan-3-ol are active for different species, the ability to produce each one in a pure form allows researchers to conduct precise ecological and behavioral studies. mdpi.comnih.gov By using these synthetic compounds, scientists can investigate which specific isomer (or combination of isomers) triggers a particular response, such as mating or aggregation, in a target insect population.

This knowledge is critical for developing species-specific pest management tools. For example, a synthetic pheromone can be used to bait traps or to disrupt mating patterns by releasing it into crops to confuse males searching for females. researchgate.net The use of synthetic analogs derived from precursors like this compound provides a sustainable and targeted alternative to broad-spectrum insecticides, minimizing harm to non-target organisms and the environment. mdpi.comresearchgate.net

Methodological Approaches to Studying Chemical Communication in Insects (focused on chemical synthesis and analysis)

The study of insect chemical communication relies heavily on advanced chemical synthesis and analytical techniques.

Chemical Synthesis:

Multi-enzymatic Synthesis: As detailed previously, the one-pot synthesis using ene-reductases and alcohol dehydrogenases is a powerful method for generating specific stereoisomers from unsaturated precursors like 4-methylhept-4-en-3-one. mdpi.comnih.govresearchgate.net This biocatalytic approach is favored for its high selectivity and environmentally benign reaction conditions. mdpi.com

Grignard Reactions: Traditional organic synthesis methods are also employed. The synthesis of this compound itself can be achieved via a Grignard reaction, where an appropriate Grignard reagent (like ethylmagnesium bromide) is added to an α,β-unsaturated ketone.

Chemical Analysis:

Gas Chromatography (GC): To verify the stereoisomeric purity of the synthesized pheromones, chiral gas chromatography is essential. This technique separates the different stereoisomers, allowing for the determination of enantiomeric and diastereomeric excess. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the chemical structure of the synthesized compounds and to determine diastereomeric purity. mdpi.com

These methodologies provide the foundation for producing and verifying the specific chemical signals needed to probe and manipulate insect behavior for research and pest control purposes.

Emerging Research Avenues and Future Outlook for 4 Methylhept 4 En 3 Ol

Integration of Artificial Intelligence and Machine Learning in De Novo Synthetic Design

| Platform | Core Technology | Key Features | Application in Synthesis Design |

|---|---|---|---|

| ChemAIRS® | Machine Learning, Expert Rules | Generates diverse synthetic routes, assesses synthesizability, predicts impurities. chemical.ai | Accelerates route design by providing multiple strategies to optimize yield and reduce steps. chemical.ai |

| ReTReK | Deep Learning (GCN), Monte Carlo Tree Search | Integrates retrosynthesis knowledge as adjustable parameters to guide the search for promising routes. nih.govchemrxiv.org | Allows chemists to incorporate specific strategic goals (e.g., ring construction) into the AI's search algorithm. acs.org |

| Synthia™ (formerly Chematica) | Expert-Coded Chemical Rules | Analyzes millions of reaction rules to design pathways, avoiding problematic steps or reagents. | Provides realistic, lab-ready pathways by considering reaction conditions and potential side reactions. |

| IBM RXN for Chemistry | Natural Language Processing (NLP), Transformer Models | Translates chemical structures or names into reaction predictions and retrosynthetic pathways from published literature. | Automates the process of finding and validating synthetic procedures from a vast corpus of chemical data. |

Sustainable and Green Chemistry Approaches in Industrial Production

The industrial synthesis of fine chemicals is undergoing a paradigm shift towards more sustainable and environmentally benign processes. Green chemistry principles are being increasingly applied to the production of compounds like 4-Methylhept-4-en-3-ol to minimize waste, reduce energy consumption, and utilize renewable resources. A key focus is the improvement of atom economy and the reduction of the E-factor (Environmental Factor), which measures the mass ratio of waste to the desired product.

One of the most promising green approaches for synthesizing chiral alcohols is biocatalysis. researchgate.net The use of isolated enzymes or whole-cell systems can replace hazardous reagents and toxic metal catalysts commonly used in traditional organic synthesis. nih.gov For instance, the synthesis of the related compound 4-methylheptan-3-ol has been achieved with excellent stereoselectivity using a one-pot, multi-enzyme system involving an ene-reductase (ER) and an alcohol dehydrogenase (ADH). mdpi.com This biocatalytic route operates under mild conditions (room temperature, neutral pH) in an aqueous medium, drastically reducing the environmental footprint compared to conventional methods. researchgate.net

Furthermore, the principles of a circular economy are driving research into using renewable raw materials and designing processes that are inherently safer and more energy-efficient. openaccessgovernment.org This includes exploring solvent-free reaction conditions or the use of greener solvents, and developing catalytic systems that can be easily recovered and reused. Process Analytical Technology (PAT) is also being integrated to monitor reactions in real-time, allowing for precise control that maximizes yield and minimizes the formation of by-products, further contributing to the sustainability of the manufacturing process. researchgate.net

Table 2: Comparison of Traditional vs. Green Synthesis Metrics

| Metric | Traditional Chemical Synthesis | Green Biocatalytic Synthesis |

|---|---|---|

| Atom Economy | Often lower due to the use of stoichiometric reagents and protecting groups. | Typically higher as enzymatic reactions are highly specific, minimizing by-products. |

| E-Factor (kg waste/kg product) | High, often >10, due to solvent use, reagent waste, and purification steps. | Significantly lower, approaching zero in ideal cases, especially with aqueous media. |

| Solvents | Frequently uses volatile organic compounds (VOCs) that are flammable and toxic. | Primarily uses water or benign, biodegradable solvents. |

| Catalysts | Often relies on heavy metals (e.g., Palladium, Ruthenium) which can be toxic and difficult to remove. | Uses biodegradable enzymes (proteins) that operate under mild conditions. |

| Energy Consumption | May require high temperatures and pressures, leading to significant energy input. | Reactions typically occur at or near ambient temperature and pressure. |

| Safety Hazards | Involves flammable solvents, corrosive reagents, and potentially explosive reaction conditions. | Inherently safer, with fewer hazardous materials and milder operating conditions. |

Exploration of Bio-Derived Precursors and Biocatalyst Engineering for Enhanced Efficiency

The transition to a bio-based economy is fueling research into the use of renewable feedstocks for chemical production. For a C8 compound like this compound, this involves exploring metabolic pathways in microorganisms that can convert simple sugars or plant-based oils into the desired chemical structure. nih.govnih.gov Metabolic engineering of microbes like E. coli or yeast is a powerful strategy to create "cell factories" capable of producing higher alcohols and other valuable chemicals. nih.govresearchgate.net By introducing and optimizing heterologous biosynthetic pathways, researchers can channel carbon flux from central metabolism towards the production of specific target molecules. nih.gov For example, pathways leveraging intermediates from amino acid or fatty acid synthesis can be engineered to produce linear and branched-chain alcohols. researchgate.netnih.gov

A significant source of bio-derived precursors is plant-based oils. Castor oil, for instance, is a renewable feedstock for producing n-heptanol and n-heptanoic acid, which can serve as starting materials for further synthesis. arkema.com Similarly, biomass-derived furfuryl alcohols can be converted into precursors for biofuels and other chemicals. researchgate.net

Alongside the development of bio-based feedstocks, the engineering of biocatalysts is crucial for enhancing reaction efficiency and selectivity. nih.gov Ene-reductases (ERs) and alcohol dehydrogenases (ADHs) are key enzymes for the stereoselective synthesis of chiral alcohols. nih.gov Through techniques like directed evolution and rational protein design, the substrate scope, stability, and activity of these enzymes can be significantly improved. nih.govresearchgate.net For example, screening diverse microbial sources can identify novel ERs with improved tolerance to industrial conditions, while protein engineering can reverse the natural catalytic activity of an enzyme to perform new and valuable chemical transformations, such as the desaturation of ketones to form enones. nih.govchemrxiv.org

Table 3: Bio-Precursors and Engineered Biocatalysts for C8-Alcohol Synthesis

| Category | Example | Description | Potential Role in Synthesis |

|---|---|---|---|

| Bio-Derived Precursor | Castor Oil | A renewable vegetable oil rich in ricinoleic acid. | Can be chemically processed to yield C7 compounds like heptanal (B48729) and heptanoic acid, which are precursors for C8 structures. arkema.com |

| Bio-Derived Precursor | Glucose / Biomass | Fermentable sugars derived from non-food crops or agricultural waste. | Can be converted by metabolically engineered microorganisms into various alcohol backbones. nih.gov |

| Bio-Derived Precursor | Fatty Acyl Thioesters | Intermediates in microbial fatty acid metabolism. | Can be diverted by engineered enzymes to produce fatty alcohols of specific chain lengths (e.g., C8). nih.gov |

| Engineered Biocatalyst | Ene-Reductase (ER) | Flavoprotein that catalyzes the asymmetric reduction of C=C double bonds. | Used to stereoselectively reduce the double bond in precursors like 4-methylhept-4-en-3-one. nih.govmdpi.com |

| Engineered Biocatalyst | Alcohol Dehydrogenase (ADH) | Enzyme that catalyzes the reversible reduction of ketones to alcohols. | Used to stereoselectively reduce the carbonyl group to create the chiral alcohol center. mdpi.comrsc.org |

| Engineered Biocatalyst | LeuABCD Enzyme System | A multi-enzyme complex involved in amino acid biosynthesis. | Can be leveraged for carbon chain elongation to produce precursors for branched C7 and C8 alcohols. nih.gov |

Development of Advanced Analytical Techniques for Trace Analysis and Stereoisomer Identification

The biological activity of chiral molecules like this compound is often highly dependent on their specific stereochemistry. Therefore, the ability to separate, identify, and quantify individual stereoisomers is critically important. Research is focused on developing more sensitive and efficient analytical methods for both trace-level detection and precise stereoisomer differentiation.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a cornerstone technique for analyzing volatile compounds and insect pheromones. mdpi.com For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers superior separation power, enabling the detection of trace components that would otherwise be co-eluted and masked in one-dimensional GC. researchgate.net To resolve enantiomers, chiral stationary phases (CSPs) are employed in GC and high-performance liquid chromatography (HPLC). nih.govunife.it Polysaccharide-based and cyclodextrin-based CSPs are widely used for their ability to form transient diastereomeric complexes with enantiomers, allowing for their separation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereoisomer identification. creative-biostructure.com While enantiomers have identical NMR spectra in an achiral environment, the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can induce chemical shift differences between the signals of each enantiomer, allowing for their distinction and quantification. wikipedia.org Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further elucidate the precise 3D structure and relative configuration of diastereomers. creative-biostructure.com For trace analysis, techniques like Direct Analysis in Real Time (DART) mass spectrometry are emerging, allowing for the rapid characterization of lipids and other molecules directly from biological tissues with minimal sample preparation. biorxiv.org

Table 4: Advanced Analytical Techniques for this compound Analysis

| Technique | Principle | Application | Detection Limit / Resolution |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase during volatilization and separation. | Separation and quantification of volatile stereoisomers. nih.gov | Can reach picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) levels, especially with selective detectors. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation based on the formation of transient diastereomeric complexes between enantiomers and a chiral stationary phase in a liquid mobile phase. researchgate.net | Resolution of non-volatile or thermally labile stereoisomers; preparative scale separation. unife.it | High resolution for a wide range of compounds; sensitivity depends on the detector (e.g., UV, MS). |

| GC-Mass Spectrometry (GC-MS) | Separates compounds by GC, which are then fragmented and identified based on their mass-to-charge ratio. mdpi.com | Identification and structural elucidation of volatile components in complex mixtures. | Highly sensitive, capable of detecting compounds at parts-per-billion (ppb) or lower concentrations. |

| GCxGC-TOF-MS | Comprehensive two-dimensional GC separation coupled to a high-speed mass spectrometer. | Analysis of highly complex mixtures (e.g., pheromone glands), resolving trace co-eluting peaks. researchgate.net | Offers significantly higher peak capacity and sensitivity compared to 1D GC-MS. |

| NMR Spectroscopy with Chiral Auxiliaries | Enantiomers are derivatized or complexed with a chiral agent, making them diastereomeric and thus distinguishable by NMR. wikipedia.org | Absolute and relative configuration determination; quantification of enantiomeric excess (ee%). magritek.com | Provides detailed structural information but is less sensitive than MS-based methods (micromole to nanomole range). |

| Direct Analysis in Real Time (DART) MS | An ambient ionization technique that allows for direct analysis of samples in their native state with minimal preparation. | Rapid screening and chemical fingerprinting of biological tissues for lipids and volatile compounds. biorxiv.org | Fast analysis times (seconds per sample) with good sensitivity for surface analysis. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methylhept-4-en-3-OL, and how can experimental reproducibility be ensured?

- Methodology :

- Oxidation/Reduction : Use reagents like pyridinium chlorochromate (PCC) for controlled oxidation or catalytic hydrogenation (Pd/C) for selective reduction of double bonds .

- Structural Confirmation : Employ NMR (¹H/¹³C) to verify the position of the methyl group and hydroxyl moiety. GC-MS ensures purity (>95%) and detects side products .

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) in detail, adhering to guidelines for experimental transparency .

Q. How should researchers characterize the stereochemical and structural properties of this compound?

- Methodology :

- Stereochemical Analysis : Use chiral column chromatography coupled with polarimetry to resolve enantiomers.

- Spectroscopic Techniques : Compare experimental IR stretches (e.g., O-H at ~3400 cm⁻¹, C=C at ~1650 cm⁻¹) with computational models (DFT) .

- Data Cross-Validation : Cross-reference NMR shifts with PubChem or DSSTox entries for analogous alkenols .

Q. What biological systems are most relevant for studying this compound’s activity, and what assays are recommended?

- Methodology :

- Pheromone Studies : Use insect models (e.g., Drosophila) in electrophysiological assays to test olfactory receptor activation .

- Enzyme Interaction : Conduct in vitro inhibition assays (e.g., cytochrome P450) with LC-MS to track metabolite formation.

- Toxicity Screening : Follow ECHA protocols for acute toxicity (OECD 423) and biodegradability (OECD 301B) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound isomers be resolved?

- Methodology :

- Iterative Analysis : Use high-field NMR (600+ MHz) to distinguish overlapping signals. Assign peaks via 2D techniques (COSY, HSQC) .

- Contradiction Protocols : Apply falsification frameworks (e.g., constructive refutability) to test hypotheses against empirical data .

- Comparative Studies : Benchmark against structurally defined analogs (e.g., 4-Methylhexan-3-ol) to identify deviations .